2-Chloro-6-(difluoromethoxy)pyrazine
Description
2-Chloro-6-(difluoromethoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a difluoromethoxy group (-OCF₂H) at position 4. The pyrazine ring’s electron-deficient nature, attributed to the two adjacent nitrogen atoms, enhances its reactivity in nucleophilic substitution and cross-coupling reactions . The chlorine atom serves as a critical leaving group in synthetic transformations, while the difluoromethoxy group introduces both steric and electronic effects, influencing the compound’s stability and applications in pharmaceuticals and agrochemicals .
Synthetic routes often involve halogenation of hydroxypyrazines or substitution reactions. For instance, 2-hydroxypyrazine derivatives can undergo halogen exchange with reagents like POCl₃ to introduce chlorine, followed by functionalization with difluoromethoxy groups via nucleophilic substitution .
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQDPBPRWTUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261487-98-2 | |
| Record name | 2-chloro-6-(difluoromethoxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the difluoromethoxy group replaces a hydrogen atom on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways . The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-chloro-6-(difluoromethoxy)pyrazine, key structural analogs and their properties are compared below:
Table 1: Comparative Analysis of Pyrazine Derivatives
Key Differences and Trends
Electronic Effects: Electron-Withdrawing Groups: The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance the pyrazine ring’s electron deficiency, facilitating nucleophilic aromatic substitution. The -OCF₃ group in 2-chloro-5-trifluoromethoxypyrazine provides stronger electron withdrawal than -OCF₂H, leading to higher reactivity in cross-coupling reactions . Electron-Donating Groups: Substitutents like -N(CH₃)₂ (dimethylamino) increase electron density, reducing reactivity toward electrophiles but improving metal coordination properties .
The difluoromethoxy group balances moderate hydrophobicity and electronic effects, making it favorable for optimizing pharmacokinetic properties .
Synthetic Utility: Chlorine at position 2 is essential for functionalization. For example, 2-chloro-6-(dimethylamino)pyrazine undergoes Pd-catalyzed coupling to introduce aryl or heteroaryl groups . Trifluoromethoxy-substituted analogs require specialized reagents (e.g., AgOCF₃) for synthesis, whereas difluoromethoxy derivatives are more accessible via standard halogenation protocols .
Applications :
- Pharmaceuticals : Difluoromethoxy and trifluoromethoxy derivatives are prevalent in kinase inhibitors due to their ability to modulate enzyme binding .
- Agrochemicals : Chloro-trifluoromethoxypyrazines exhibit potent herbicidal activity, attributed to their stability and membrane permeability .
Research Findings
- Stability Studies : this compound demonstrates superior thermal stability compared to 2-chloro-6-methoxypyrazine, with decomposition temperatures >200°C versus 150°C for the methoxy analog .
- Biological Activity: In a 2023 study, this compound showed IC₅₀ = 12 nM against EGFR kinase, outperforming the dimethylamino analog (IC₅₀ = 45 nM) due to enhanced electron-withdrawing effects .
Biological Activity
2-Chloro-6-(difluoromethoxy)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Chemical Formula : C6H4ClF2N
- Molecular Weight : 165.55 g/mol
- CAS Number : 1261487-98-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.
Targeted Pathways
- Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases, affecting cellular signaling pathways crucial for cancer progression and other diseases.
- Mitochondrial Function : The compound may influence mitochondrial activity, which is vital for energy metabolism and apoptosis regulation .
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various in vitro and in vivo models.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antimicrobial Activity : Effective against certain bacterial strains, with IC50 values indicating moderate potency.
- Antiproliferative Effects : In cancer cell lines, the compound has shown the ability to inhibit cell proliferation through apoptosis induction.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Cancer Models : In murine models, administration of the compound resulted in significant tumor size reduction compared to controls.
- Metabolic Disorders : The compound has been evaluated for its effects on metabolic conditions, showing promise in reducing liver fat accumulation in models of nonalcoholic fatty liver disease (NAFLD) .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Metabolic Impact : In a model of NAFLD, mice treated with the compound showed improved liver function markers and reduced triglyceride levels, suggesting a potential role in managing metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
